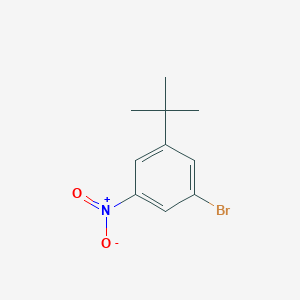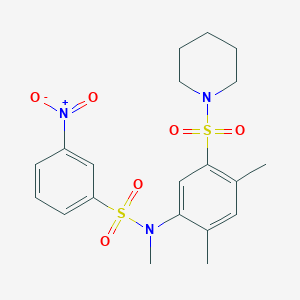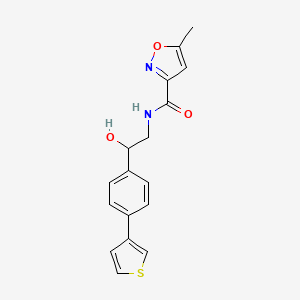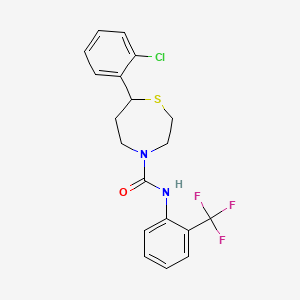![molecular formula C16H17N5OS B2525992 benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034459-65-7](/img/structure/B2525992.png)
benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . A new benzothiadiazole (BTZ) luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis
The molecule contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The particle orbital of the S0 → S3 transition of the compound provides an example of the dominant transition in the second spectral peak . The rapid reaction (5 min) affords the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that can be isolated by filtration .Physical And Chemical Properties Analysis
The compound has a chemical formula of C19H15FN4S and an exact mass of 350.1001 . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that certain pyrazole derivatives, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania parasites.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a significant global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) displayed promising inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as antimalarial agents.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Urea-linked alkyl side chains of related pyrazole compounds have shown sEH inhibition. Notably, para-substituted urea-linked aryl side chains (e.g., methyl, methoxy, chloro, and nitro groups) exhibited improved activity compared to ortho-substituted counterparts . This suggests potential applications in modulating lipid signaling pathways.
Bis(pyrazolyl)methane Derivatives
While not directly related to our compound, bis(pyrazolyl)methanes are an interesting class of compounds. Potassium arylmethylene-4-(1H-pyrazol-5-ol)-4′-(1H-pyrazol-5-olate) derivatives were synthesized without any catalyst, demonstrating yields of 68–88% . These compounds may find applications in coordination chemistry or catalysis.
Computational Studies
Molecular simulation studies can provide insights into the compound’s binding interactions. For instance, compound 13’s favorable fitting pattern in the LmPTR1 pocket (active site) suggests its potential as an antileishmanial agent .
Mécanisme D'action
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20-7-6-13(17-20)11-4-8-21(9-5-11)16(22)12-2-3-14-15(10-12)19-23-18-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTSBWJLXRLKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)


![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)


![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)
![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)
